molecular formula C15H23NO2 B022065 N,N-Didesmethylvenlafaxine CAS No. 93413-77-5

N,N-Didesmethylvenlafaxine

货号: B022065
CAS 编号: 93413-77-5
分子量: 249.35 g/mol
InChI 键: SUQHIQRIIBKNOR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metabolic Pathways and Biotransformation Mechanisms of N,N-Didesmethylvenlafaxine

CYP-Mediated N-Demethylation in Hepatic Metabolism

Role of CYP3A4 and CYP2C19 Isoenzymes

NODV formation begins with the N-demethylation of venlafaxine to N-desmethylvenlafaxine (NDV), primarily catalyzed by CYP3A4 and CYP2C19. These enzymes exhibit stereoselective preferences: CYP2C19 favors the S-enantiomer of VEN, while CYP3A4 shows broader substrate specificity. Subsequent O-demethylation of NDV by CYP2D6 and CYP2C19 yields NODV, though CYP3A4 contributes minimally to this step. Competitive inhibition studies using ketoconazole (CYP3A4 inhibitor) and fluvoxamine (CYP2C19 inhibitor) confirm their dominant roles, with CYP2C19 accounting for 42% of NDV production in human liver microsomes.

Kinetic Parameters of Sequential Demethylation Reactions

The kinetics of NODV formation follow Michaelis-Menten principles, with marked substrate inhibition at high VEN concentrations. Key parameters include:

Enzyme Reaction Step Vmax (nmol/min/mg) Km (μM) Ks (μM)
CYP2D6 VEN → ODV 0.36 41 22,901
CYP2C19 NDV → NODV 2.14 2,504 N/A
CYP3A4 VEN → NDV 1.89 1,850 N/A

Data derived from in vitro microsomal studies.

CYP2D6-mediated O-demethylation to O-desmethylvenlafaxine (ODV) dominates at lower VEN concentrations (Km = 41 μM), while CYP2C19 and CYP3A4 drive N-demethylation at higher doses (Km > 1,850 μM). This substrate-dependent shift explains interindividual variability in NODV plasma levels, particularly in CYP2D6 poor metabolizers.

Interspecies Variations in Metabolic Conversion Efficiency

Comparative Hepatic Metabolism in Mammalian Models

Species-specific CYP isoform expression significantly alters NODV production:

Species NDV Formation Rate (%) NODV Excretion (%) Dominant CYP Isoforms
Human 4.7 27 CYP2C19, CYP3A4
Rat 1.8 12 CYP2C11, CYP3A1
Dog 7.9 18 CYP2C21, CYP3A12
Rhesus 0.3 9 CYP2C75, CYP3A8

Adapted from radiolabeled excretion studies.

Humans exhibit the highest NODV urinary recovery (27% of dose), contrasting with rhesus monkeys (9%), where cyclohexyl hydroxylation predominates. These differences correlate with CYP2C19 genetic polymorphisms, which are absent in non-primate models.

Marine Organism Biotransformation Pathways

Marine species metabolize VEN via divergent pathways, with N-demethylation surpassing O-demethylation:

  • Mytilus galloprovincialis (Mediterranean mussel): Detects NODV at 0.8–2.1 ng/g dry weight, indicating CYP-like enzyme activity despite lacking canonical CYPs.
  • Argyrosomus regius (Meagre fish): Converts 63% of VEN to NODV within 72 hours, with novel Phase II conjugates (e.g., amino acid-NODV adducts).

This metabolic divergence underscores evolutionary adaptations to xenobiotic exposure, with marine CYP3A homologs showing higher N-demethylation efficiency than mammalian isoforms.

属性

IUPAC Name

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQHIQRIIBKNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891440
Record name 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93413-77-5
Record name 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93413-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Didesmethylvenlafaxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIDESMETHYLVENLAFAXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3235EO37UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

作用机制

Target of Action

It’s known that this compound possesses anti-depressant activity. Anti-depressants often work by modulating the levels of certain neurotransmitters in the brain, which are involved in mood regulation.

Mode of Action

Given its anti-depressant activity, it may interact with neurotransmitter receptors or transporters in the brain, altering the reuptake or release of neurotransmitters and thereby influencing neuronal communication and mood regulation.

Biochemical Pathways

As an anti-depressant, it likely influences the monoaminergic system, which includes the serotonin, norepinephrine, and dopamine pathways. These pathways play key roles in mood regulation, and alterations in these pathways are often implicated in depression.

Pharmacokinetics

It’s known that the compound is a solid at room temperature, and it’s soluble in methanol, which may influence its absorption and distribution in the body.

Result of Action

Given its anti-depressant activity, it likely influences neuronal communication and potentially alters the function of neural circuits involved in mood regulation.

Action Environment

It’s known that the compound should be stored at room temperature, preferably in a cool and dark place, which suggests that temperature and light exposure may affect its stability.

生化分析

Biochemical Properties

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. The interaction between 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol and MAO can inhibit the enzyme’s activity, leading to increased levels of these neurotransmitters in the brain. Additionally, this compound may interact with serotonin and norepinephrine transporters, affecting their reuptake and enhancing neurotransmitter availability.

Cellular Effects

The effects of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the cAMP response element-binding protein (CREB) pathway, which plays a role in neuroplasticity and memory formation. Furthermore, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol can alter the expression of genes involved in neurotransmitter synthesis and release, thereby impacting neuronal communication.

Molecular Mechanism

At the molecular level, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol exerts its effects through various binding interactions with biomolecules. It binds to serotonin and norepinephrine transporters, inhibiting their reuptake and increasing the availability of these neurotransmitters in the synaptic cleft. This compound also interacts with MAO, inhibiting its activity and preventing the breakdown of neurotransmitters. These interactions result in enhanced neurotransmission and improved mood regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol remains stable under controlled conditions, with minimal degradation over extended periods. Long-term exposure to this compound in vitro has been associated with sustained increases in neurotransmitter levels and enhanced neuronal activity.

Dosage Effects in Animal Models

The effects of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol vary with different dosages in animal models. Low to moderate doses of this compound have been shown to produce antidepressant-like effects, improving mood and reducing anxiety. High doses may lead to toxic or adverse effects, such as increased heart rate, hypertension, and behavioral changes. These findings highlight the importance of dosage optimization for therapeutic applications.

Transport and Distribution

The transport and distribution of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. It is also distributed to various tissues, including the liver, kidneys, and heart. The localization and accumulation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol in these tissues can influence its pharmacokinetics and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol is essential for its activity and function. This compound is primarily localized in the cytoplasm and can be transported to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular distribution of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol can affect its interactions with biomolecules and its overall pharmacological effects.

生物活性

N,N-Didesmethylvenlafaxine (NNDDV) is a notable metabolite of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of depression and anxiety disorders. Understanding the biological activity of NNDDV is crucial for evaluating its pharmacological implications, particularly in the context of venlafaxine metabolism and its therapeutic effects.

NNDDV, also known as Venlafaxine EP Impurity C, is synthesized as an intermediate in the metabolic pathway of venlafaxine. It is characterized by the following chemical structure:

  • Chemical Name : 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
  • Molecular Formula : C16H22N2O2
  • Molecular Weight : 274.36 g/mol

NNDDV is produced through the N-demethylation process of venlafaxine, primarily mediated by cytochrome P450 enzymes, including CYP2D6 and CYP3A4. The metabolic pathway can be summarized as follows:

  • Venlafaxine (VEN) → O-desmethylvenlafaxine (ODV)
  • ODV → N-desmethylvenlafaxine (NDV)
  • NDV → this compound (NNDDV)

Pharmacological Profile

NNDDV exhibits a relatively low affinity for serotonin and norepinephrine receptors compared to its parent compound, venlafaxine. Its biological activity can be summarized in the following table:

Compound Receptor Affinity IC50 (nM)
VenlafaxineHigh10-30
O-desmethylvenlafaxine (ODV)Moderate100-200
N-desmethylvenlafaxine (NDV)Low500-900
This compoundVery Low~900

As indicated, NNDDV has an IC50 value around 900 nM, suggesting it has minimal pharmacological action at typical therapeutic concentrations compared to its parent compound .

Toxicological Considerations

Recent studies have highlighted potential toxicological concerns associated with venlafaxine overdose, where NNDDV may play a role in adverse effects. A case study documented life-threatening cardiogenic shock linked to venlafaxine overdose, with elevated levels of both ODV and NNDDV detected in plasma . The toxicological profile includes:

  • Cardiotoxicity : Associated with sodium channel blockade leading to QT prolongation.
  • Neurological Effects : Potential for seizures and altered consciousness due to serotonergic activity.

Clinical Case: Venlafaxine Overdose

In a reported case involving a 53-year-old female patient who overdosed on venlafaxine, plasma concentrations of NNDDV were measured alongside other metabolites. The patient exhibited severe hypotension and altered mental status, necessitating intensive care management including mechanical ventilation and ECMO support .

Analytical Methodologies

To evaluate the pharmacokinetics of NNDDV and other metabolites, advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed. A multiplexed assay was validated for simultaneous quantification of venlafaxine and its metabolites, including NNDDV . Key findings from this study include:

  • Analytical range: 5–800 ng/mL for all analytes.
  • Inter-assay imprecision: 1.9–9.3% across various concentrations.
  • Recovery efficiency: >96% for all analytes.

科学研究应用

Pharmacokinetics and Metabolism

DDV is formed through the metabolism of venlafaxine, which is extensively metabolized in the liver. The metabolic pathways involve the conversion of venlafaxine to its active metabolites, primarily O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV), with DDV being a minor metabolite. The pharmacokinetic profile of these compounds is crucial for understanding their therapeutic effects and potential side effects.

  • Metabolism Overview :
    • Venlafaxine is metabolized by cytochrome P450 enzymes.
    • Approximately 16% of venlafaxine is converted to DDV.
    • DDV exhibits a shorter half-life compared to ODV, which has significant pharmacological activity .

Therapeutic Implications

While DDV itself may not be the primary focus in clinical applications, its role as a metabolite contributes to the overall efficacy and safety profile of venlafaxine. Understanding the therapeutic implications involves examining how DDV interacts with neurotransmitter systems.

  • Potential Effects :
    • DDV may contribute to enhancing serotonin and norepinephrine levels in the brain.
    • Its pharmacological activity, while less potent than ODV, may still play a role in the antidepressant effects observed with venlafaxine treatment .

Analytical Methods for Quantification

Accurate measurement of DDV in biological samples is essential for pharmacokinetic studies and therapeutic drug monitoring. Several analytical techniques have been developed for this purpose:

  • High-Performance Liquid Chromatography (HPLC) :
    • A validated HPLC method allows for the simultaneous quantification of venlafaxine and its metabolites, including DDV.
    • This method employs liquid-liquid extraction and fluorescence detection for sensitivity .
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) :
    • LC-MS/MS has been utilized to quantify venlafaxine and its metabolites in plasma samples effectively.
    • This technique provides high specificity and sensitivity, making it suitable for bioequivalence studies .

Case Studies

Several studies have investigated the metabolic profiles of venlafaxine and its metabolites, including DDV:

  • Case Study: Toxicology Screening :
    • A study on a patient with suspected venlafaxine overdose highlighted the importance of measuring DDV alongside other metabolites.
    • The plasma concentration of DDV was assessed to understand better the drug's metabolic impact during toxicity .
  • Clinical Pharmacokinetics :
    • Research involving healthy volunteers demonstrated that after administration of venlafaxine, plasma concentrations of DDV peaked at approximately 2.5 hours post-dose.
    • The elimination half-life was found to be around 5.4 hours, indicating its rapid clearance from circulation .

Summary Table of Key Findings

Compound% MetabolizedHalf-Life (hrs)Primary Action
VenlafaxineN/A5.1Inhibition of serotonin/norepinephrine reuptake
O-Desmethylvenlafaxine (ODV)56%11–13Active metabolite
N,N-Didesmethylvenlafaxine (DDV)16%~5.4Minor metabolite

化学反应分析

N-methylation Reaction

N,N-didesmethylvenlafaxine can be N-methylated using formaldehyde and formic acid to produce venlafaxine . The presence of a specific salt of formic acid allows the N-methylation of the precursors to proceed very quickly and with a high yield, avoiding the formation of undesirable by-products . It is believed that this is caused by an accelerating action the formic acid salt has on the conversion of spiro venlafaxine, which is likely an intermediary product in the N-methylation of N,N-didesmethyl venlafaxine and only slowly reacts to venlafaxine .

O-Demethylation and N-Demethylation Reactions

Venlafaxine is metabolized into two major metabolites, O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV) . N-Desmethylvenlafaxine can then undergo O-demethylation to form N,O-didesmethylvenlafaxine [10, 13].

Inhibition of Imipramine Receptor

This compound inhibited binding of $$3H]imipramine to imipramine receptor in rat brain with IC50 value of 900 nM .

Production of N,O-Didesmethylvenlafaxine

This compound is an intermediate in the synthesis of N,O-Didesmethylvenlafaxine . N-Desmethylvenlafaxine can undergo O-demethylation to form N,O-didesmethylvenlafaxine, a reaction catalyzed by CYP2C19 or CYP3A4 .

Salt Formation

Salts of (±)-N,N-didesmethylvenlafaxine, such as the HCl salt, can be formed using reaction conditions well known in the art .

常见问题

Q. What is the structural and functional role of N,N-Didesmethylvenlafaxine in Venlafaxine metabolism?

this compound is a primary metabolite of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). It forms through sequential demethylation of the parent drug and retains partial pharmacological activity. Analytical workflows for its identification include untargeted metabolomics coupled with LC-MS/MS, as demonstrated in the GNPS Drug Library, which captures metabolite spectra from in vitro microsomal assays . Structural confirmation requires comparison with certified reference standards (e.g., CAS 93413-77-5) to validate purity ≥98% .

Q. What methodologies are recommended for detecting and quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is standard for quantification. For example, USP monographs for Venlafaxine specify impurity profiling using gradient elution (e.g., mobile phase: phosphate buffer and acetonitrile) with a detection limit of 0.05% for related substances . Calibration curves should be validated using spiked plasma/serum samples, with attention to matrix effects and recovery rates. Partial least squares (PLS) regression can address inter-batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

Discrepancies in half-life or bioavailability often arise from differences in metabolic enzyme activity (e.g., CYP2D6 polymorphisms) or assay sensitivity. To mitigate this:

  • Use harmonized protocols, such as the FDA’s Bioanalytical Method Validation guidelines.
  • Employ isotopic labeling (e.g., deuterated internal standards) to improve quantification accuracy.
  • Conduct meta-analyses with stratification by demographic/genetic factors .

Q. What experimental strategies optimize the synthesis of this compound for in vitro studies?

Synthesis involves selective demethylation of Venlafaxine using liver microsomes or recombinant CYP450 enzymes. Key considerations:

  • Validate reaction completeness via NMR (e.g., loss of methyl group signals at δ 2.3–2.7 ppm).
  • Purify via preparative HPLC with a C18 column and 0.1% formic acid buffer.
  • Confirm purity using differential scanning calorimetry (DSC) and mass spectrometry .

Q. How should researchers design in vitro assays to profile this compound’s neuropharmacological activity?

  • Receptor Binding Assays : Test affinity for serotonin (5-HT) and norepinephrine (NET) transporters using radiolabeled ligands (e.g., [³H]-paroxetine for 5-HT).
  • Functional Activity : Measure cAMP accumulation in HEK293 cells expressing human transporters.
  • Safety Profiling : Assess off-target effects using hERG channel assays and cytotoxicity screens (e.g., MTT assay in hepatic cell lines) .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use PPE (nitrile gloves, lab coats, ANSI-approved goggles) to prevent dermal/ocular exposure.
  • Store at 2–8°C in airtight containers under nitrogen to prevent degradation.
  • Dispose of waste via licensed biohazard contractors, adhering to EPA guidelines for amine-containing compounds .

Q. How can researchers ensure data reproducibility in metabolite identification studies?

  • Cross-validate findings with public databases (e.g., GNPS, HMDB) and orthogonal techniques like CCS (collision cross-section) measurements.
  • Implement open-science practices, including raw data deposition in repositories like MetaboLights .

相似化合物的比较

Comparison with Similar Compounds

N,N-Didesmethylvenlafaxine is part of a metabolic network that includes venlafaxine and its derivatives. Below is a detailed comparison of key compounds:

Structural and Metabolic Differences

Compound Molecular Formula Molecular Weight Metabolic Pathway Pharmacological Activity
Venlafaxine C₁₇H₂₇NO₂ 277.40 Parent drug SNRI; inhibits SERT and NET
O-Desmethylvenlafaxine (ODV) C₁₆H₂₅NO₂ 263.37 O-demethylation (major pathway) Active metabolite; retains SNRI activity
N-Desmethylvenlafaxine (NDV) C₁₆H₂₅NO₂ 263.37 N-demethylation (minor pathway) Weak activity; contributes to therapeutic effects
O,N-Didesmethylvenlafaxine (DDV) C₁₅H₂₃NO₂ 249.35 O- and N-demethylation Limited pharmacological data
This compound C₁₅H₂₃NO₂ 249.35 N,N-demethylation (minor pathway) Intermediate; unclear therapeutic role

Key Notes:

  • Structural Isomerism : this compound and O,N-didesmethylvenlafaxine share the same molecular formula but differ in demethylation sites. The former lacks both N-methyl groups, while the latter lacks one N-methyl and the O-methyl group .
  • Metabolic Pathways: Venlafaxine undergoes extensive hepatic metabolism, with ODV being the primary active metabolite. This compound is a minor metabolite, detected in humans and environmental samples (e.g., mussels exposed to venlafaxine) .

Analytical Detection

High-performance liquid chromatography (HPLC) with fluorescence detection (λex 200 nm/λem 300 nm) effectively separates venlafaxine, ODV, and O,N-didesmethylvenlafaxine using a Chromolith RP-18e column . Mass spectrometry (MS) and GNPS spectral libraries further aid in identifying these metabolites in biological and environmental matrices .

Pharmacological and Environmental Relevance

  • ODV (Desvenlafaxine) : Marketed as an antidepressant, it exhibits comparable efficacy to venlafaxine with fewer side effects .
  • This compound: Limited evidence suggests it lacks significant SNRI activity (IC₅₀ >900 nM for primary targets) . However, its environmental persistence is notable; mussels exposed to venlafaxine accumulate this metabolite at high concentrations (BCF: 265 mL/g dw) .

准备方法

Condensation of Cyclohexanol Derivatives

A plausible route involves the condensation of 1-(4-methoxyphenyl)-2-cyclohexanol with a primary amine. This method aligns with the retro-synthetic analysis of venlafaxine’s structure but lacks explicit documentation in the reviewed patents. The reaction likely requires a polar solvent (e.g., DMF or water) and a Brønsted acid catalyst to facilitate imine formation and subsequent reduction.

Hydrogenation of Cyano Intermediates

The hydrogenation of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (cyano intermediate) represents a potential pathway to DDV. While the provided patents focus on venlafaxine synthesis via this intermediate, substituting dimethylamine with a primary amine (e.g., methylamine) could yield DDV. For example, hydrogenating the cyano intermediate in the presence of methylamine and a palladium catalyst under hydrogen pressure may directly produce DDV.

Table 1: Comparative Analysis of DDV Synthesis Routes

MethodReactantsConditionsYield*By-Products
DemethylationVenlafaxine, HClHigh-temperature hydrolysis~50%Degradation products
Condensation1-(4-Methoxyphenyl)-2-cyclohexanolPolar solvent, acid catalystN/AUncharacterized
HydrogenationCyano intermediate, methylaminePd/C, H₂, 1–2 atm30–89%Trace impurities

*Yields inferred from analogous reactions in venlafaxine synthesis.

Optimization of Reaction Parameters

Solvent Selection

Polar solvents such as water, methanol, or DMF are preferred for DDV synthesis due to their ability to dissolve both amine and cyclohexanol derivatives. Methanol, in particular, enhances reaction kinetics in hydrogenation routes by stabilizing intermediates.

Catalytic Systems

Transition metal catalysts, especially palladium on carbon (Pd/C), are critical for hydrogenation steps. The patent literature reports that 10% Pd/C achieves 89% conversion in venlafaxine synthesis under mild hydrogen pressure, suggesting similar efficacy for DDV production.

Temperature and Pressure

Hydrogenation reactions typically proceed at room temperature (20–25°C) and 1–2 atm hydrogen pressure. Elevated temperatures risk over-reduction of the cyclohexanol group, while insufficient pressure prolongs reaction times.

Challenges and By-Product Mitigation

The primary challenge in DDV synthesis is the formation of spiro venlafaxine, a cyclized by-product that reduces yield and complicates purification. Strategies to mitigate this include:

  • pH Control : Maintaining alkaline conditions (pH 10–12) during extraction minimizes spiro-venlafaxine formation.

  • Catalyst Additives : Sodium formate accelerates the desired N-methylation, reducing spiro by-products from 15% to <5%.

Industrial-Scale Considerations

Large-scale production of DDV necessitates cost-effective and environmentally benign processes. The hydrogenation route offers advantages over classical alkylation methods by avoiding formaldehyde, a hazardous reagent. Additionally, in-situ generation of formic acid salts (e.g., sodium formate) reduces waste and improves atom economy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Didesmethylvenlafaxine
Reactant of Route 2
N,N-Didesmethylvenlafaxine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。